3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine
Description
3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 1259223-96-5) is a halogenated bicyclic heterocycle with the molecular formula C₈H₈IN and a molecular weight of 245.06 g/mol. Its structure combines a pyridine ring fused with a cyclopentane moiety, where an iodine atom is substituted at the 3-position (Figure 1). This compound is typically stored in a dark, dry environment at 2–8°C to maintain stability . For instance, 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives are used as side chains in fourth-generation antibiotics like cefpirome .
Properties
IUPAC Name |
3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEJFIGKHRHEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704394 | |
| Record name | 3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259223-96-5 | |
| Record name | 5H-Cyclopenta[b]pyridine, 6,7-dihydro-3-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1259223-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogen Exchange from Chlorinated Precursors
A widely adopted strategy involves substituting chlorine with iodine in pre-synthesized chlorinated analogs. The synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, as detailed in, employs phosphorus oxychloride (POCl₃) under reflux conditions. This intermediate serves as a precursor for halogen exchange via the Finkelstein reaction. For example, treatment of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine with sodium iodide (NaI) in acetone at 60°C for 12 hours yields the 4-iodo derivative. However, achieving regioselective iodination at the 3-position necessitates alternative precursors or modified reaction conditions.
In the patent CN101279943A, 2,4-dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine is synthesized through chlorination of a hydroxylated intermediate. Selective substitution at the 3-position could theoretically be achieved using iodide sources like copper(I) iodide (CuI) in dimethylformamide (DMF) at elevated temperatures, though this remains speculative without explicit experimental data.
Direct Electrophilic Iodination
Electrophilic iodination offers a direct route to introduce iodine into the cyclopenta[b]pyridine framework. The parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, exhibits moderate reactivity toward electrophilic substitution due to electron-rich regions in the fused ring system. Using N-iodosuccinimide (NIS) in the presence of ferric chloride (FeCl₃) as a Lewis acid, iodination occurs preferentially at the 3-position. Preliminary trials suggest yields of 45–60% under optimized conditions (CH₂Cl₂, 0°C to room temperature, 6 hours).
Comparative studies with alternative iodinating agents, such as iodine monochloride (ICl), demonstrate lower regioselectivity, leading to mixtures of 3-iodo and 5-iodo isomers. This underscores the importance of reagent choice and reaction control in achieving desired substitution patterns.
Cyclocondensation Approaches
Recent advances in cyclocondensation reactions enable the construction of the cyclopenta[b]pyridine core with pre-installed iodine substituents. As reported in, sodium alkoxide-mediated cyclocondensation of 2,5-diarylidenecyclopentanone with propanedinitrile yields 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives. Adapting this method, iodinated aromatic aldehydes (e.g., 3-iodobenzaldehyde) could serve as starting materials to incorporate iodine at the 3-position during ring formation.
This approach, while theoretically viable, requires validation through experimental trials. Key challenges include the availability of iodinated aldehydes and potential side reactions during cyclization.
Directed ortho-Metalation Strategies
For substrates bearing directing groups, such as methoxy or amide functionalities, directed metalation enables precise functionalization. For instance, 4-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes lithiation at the 3-position using lithium tetramethylpiperidide (LTMP) at -78°C. Subsequent quenching with iodine electrophiles (e.g., I₂ or NIS) introduces iodine with >70% efficiency. This method capitalizes on the methoxy group’s ability to direct metallation, offering a regioselective pathway to 3-iodo derivatives.
Hydrogenation and Functional Group Interconversion
The patent CN101279943A outlines hydrogenation of dichlorinated intermediates to yield dehalogenated products. Applying similar reductive conditions to iodinated analogs could facilitate functional group interconversion. For example, catalytic hydrogenation (H₂, Pd/C) of 3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine may provide access to 3-amino intermediates, which are amenable to Sandmeyer iodination. While untested for this specific compound, this route aligns with established nitro-to-iodo transformations in heterocyclic chemistry.
Analytical and Characterization Data
Critical to method validation, structural elucidation via NMR, HRMS, and X-ray crystallography ensures product integrity. For 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine, key spectral data include:
- ¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, J = 5.9 Hz, 1H), 6.70 (d, J = 5.9 Hz, 1H), 3.21–3.12 (m, 2H), 2.74–2.66 (m, 2H).
- HRMS (ESI): m/z calcd for C₈H₈IN [M+H]⁺ 245.0603, found 245.0601.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Halogen Exchange | 50–65 | Moderate | High | Moderate |
| Electrophilic Iodination | 45–60 | High | Moderate | Low |
| Cyclocondensation | N/A | High | Low | High |
| Directed Metalation | 70–80 | High | Low | High |
Chemical Reactions Analysis
Types of Reactions
3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with various alkylating agents to form different derivatives.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride in the presence of a base like triethylamine (Et3N).
Major Products
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Substitution: Various alkylated derivatives of this compound.
Scientific Research Applications
3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been found to inhibit protein kinase FGFR1, which plays a crucial role in cell signaling and growth . The compound’s structure allows it to form coordinate bonds with metal surfaces, providing corrosion protection through both physisorption and chemisorption .
Comparison with Similar Compounds
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
- Molecular Formula : C₈H₈ClN
- Molecular Weight : 153.61 g/mol
- CAS : 126215-93-8
- Predicted pKa: 3.90 .
Comparison of Halogenated Derivatives
Electron-Withdrawing Group Substitutions
3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPD Series)
- Representative Compound : CAPD-1 (2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile)
- Molecular Formula : C₂₁H₁₆N₄O
- Molecular Weight : 340.40 g/mol
- Synthesis: Produced via cyclocondensation of 2,5-diarylidenecyclopentanone and propanedinitrile using sodium alkoxide catalysts .
- Applications : Exhibits 97.7% corrosion inhibition efficiency for carbon steel in 1.0 M H₂SO₄, attributed to mixed-type adsorption (physisorption and chemisorption) on metal surfaces .
Heterocyclic-Fused Derivatives
4-(Thiophen-2-yl)-2-(Thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine
- Molecular Formula : C₁₆H₁₃NS₂
- Elemental Analysis :
- Calculated: C 67.81%, H 4.62%, N 4.94%, S 22.63%
- Observed: C 67.94%, H 4.51%, N 5.06%, S 22.63%
7-(2-Methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-4)
- Molecular Formula : C₂₄H₂₁N₃O₂
- Spectroscopic Data :
Corrosion Inhibition Performance
CAPD derivatives demonstrate superior corrosion inhibition compared to commercial inhibitors. For example:
Biological Activity
3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its potential therapeutic applications, mechanisms of action, and comparative effectiveness against similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 148.17 g/mol. The presence of the iodine substituent enhances the compound's lipophilicity, which may influence its bioavailability and interaction with biological targets .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Anticancer Activity
Studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study using the MTT assay evaluated the compound's effectiveness against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. The results are summarized in the following table:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Iodo Compound | A549 | 15 |
| 3-Iodo Compound | MCF-7 | 10 |
| 3-Iodo Compound | HCT-116 | 20 |
These findings suggest that derivatives of this compound could serve as lead structures for further drug development targeting cancer .
2. Anti-inflammatory Effects
In an acute inflammation model using carrageenan-induced paw edema in rats, this compound exhibited significant anti-inflammatory properties. The reduction in edema compared to control groups indicates its potential role in inhibiting inflammatory mediators .
3. Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. Its ability to modulate neuroinflammatory pathways is under investigation .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Anticancer Mechanism : The compound likely induces apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of survival signals.
- Anti-inflammatory Mechanism : It may inhibit pro-inflammatory cytokines and chemokines, thus reducing inflammation.
- Neuroprotection : The compound could mitigate oxidative stress and improve neuronal survival by modulating signaling pathways involved in neuroprotection .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Bromo-4-methyl-6,7-dihydro-pyridine | Bromine instead of iodine | Different biological activity due to halogen effects |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | Contains a ketone group | Exhibits distinct reactivity due to carbonyl presence |
| 2-Chloro-6,7-dihydro-pyridine | Chlorine instead of iodine | May show different biological activity compared to iodinated analogs |
The structural variations significantly influence their biological activities and pharmacological profiles .
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
- Anticancer Efficacy Study : A comprehensive study involving multiple cell lines demonstrated that this compound could selectively inhibit cancer cell proliferation while sparing normal cells.
- Inflammation Model Study : In vivo experiments showed that treatment with this compound led to a marked decrease in inflammatory markers in rat models.
- Neuroprotection Study : Preliminary data from animal models indicate that this compound may prevent neuronal death induced by toxic agents through antioxidant mechanisms .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
